2-(3-Propyloxiran-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Propyloxiran-2-yl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a furan ring substituted with a propyloxirane group. Furans and their derivatives have gained significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-(3-Propyloxiran-2-yl)furan involves several steps, starting with the preparation of the furan ring and subsequent introduction of the propyloxirane group. One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic catalysts . The propyloxirane group can be introduced through the reaction of an appropriate epoxide precursor with the furan ring under basic conditions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
2-(3-Propyloxiran-2-yl)furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the furan ring .
Scientific Research Applications
2-(3-Propyloxiran-2-yl)furan has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and materials.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions.
Medicine: The compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Propyloxiran-2-yl)furan involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecule .
Comparison with Similar Compounds
2-(3-Propyloxiran-2-yl)furan can be compared with other similar compounds, such as:
2,5-Dimethylfuran:
2,5-Furandicarboxylic acid: This compound is used as a precursor for the synthesis of biodegradable polymers and has gained attention as a sustainable alternative to petroleum-based chemicals.
Furfuryl alcohol: This compound is used in the production of resins and adhesives and has applications in the foundry industry.
Properties
CAS No. |
65503-03-9 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(3-propyloxiran-2-yl)furan |
InChI |
InChI=1S/C9H12O2/c1-2-4-8-9(11-8)7-5-3-6-10-7/h3,5-6,8-9H,2,4H2,1H3 |
InChI Key |
JRUGLKWEGZOZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.